molecular formula C17H24N2O2 B7470111 N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide

N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide

Cat. No. B7470111
M. Wt: 288.4 g/mol
InChI Key: ZLYWHTOWVBBZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biotechnology, and materials science. This compound is also known as AzoTAB and has a molecular formula of C14H19N3O2.

Mechanism of Action

The mechanism of action of N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide involves the disruption of bacterial and fungal cell membranes. The compound interacts with the cell membrane, causing damage to the lipid bilayer and leading to cell death.
Biochemical and Physiological Effects
In addition to its antimicrobial properties, N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide has also been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and to scavenge free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide in lab experiments include its broad-spectrum antimicrobial activity and its ability to penetrate bacterial and fungal cell membranes. However, the limitations of using AzoTAB include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several potential future directions for the research on N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide. These include:
1. Development of new antimicrobial agents based on AzoTAB
2. Investigation of the compound's potential as an anti-inflammatory and antioxidant agent
3. Exploration of the compound's potential in materials science, such as in the development of new coatings or sensors
4. Further studies to determine the compound's safety and efficacy in vivo
5. Investigation of the compound's potential as a drug delivery system.

Synthesis Methods

The synthesis of N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with 2-aminoethanol followed by the addition of azodicarboxamide. The resulting product is then purified through recrystallization to obtain a pure form of AzoTAB.

Scientific Research Applications

N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicine, AzoTAB has been investigated for its antibacterial and antifungal properties. It has been found to be effective against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-8-7-9-15(12-14)17(21)18-13-16(20)19-10-5-3-2-4-6-11-19/h7-9,12H,2-6,10-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYWHTOWVBBZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N2CCCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57258452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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